2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile is a chemical compound with the molecular formula C6H6GeN2O2S2 It is a member of the dithiagermole family, which contains germanium, sulfur, and nitrogen atoms in its structure
Preparation Methods
The synthesis of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile typically involves the reaction of germanium tetrachloride with sodium dithiocarbamate, followed by the addition of methanol and cyanogen bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable intermediate in organometallic chemistry.
Biology: The compound has potential applications in biological studies due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between metal ions and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile involves its interaction with metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then interact with proteins and enzymes. This interaction can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
2,2-Dimethoxy-2H-1,3,2-dithiagermole-4,5-dicarbonitrile can be compared with other similar compounds, such as:
2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
2,2-Dimethyl-1,3,2-dithiagermole-4,5-dicarbonitrile: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
2,2-Dimethoxy-1,3,2-dithiastannole-4,5-dicarbonitrile: This compound contains tin instead of germanium, leading to different reactivity and applications.
Properties
CAS No. |
645405-17-0 |
---|---|
Molecular Formula |
C6H6GeN2O2S2 |
Molecular Weight |
274.9 g/mol |
IUPAC Name |
2,2-dimethoxy-1,3,2-dithiagermole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H6GeN2O2S2/c1-10-7(11-2)12-5(3-8)6(4-9)13-7/h1-2H3 |
InChI Key |
ICPFRQIYIFDNOF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Ge]1(SC(=C(S1)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.